molecular formula C16H14N2OS B11967619 5-(4-Methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine

5-(4-Methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine

Cat. No.: B11967619
M. Wt: 282.4 g/mol
InChI Key: ANTGCPUUCSKJPH-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a methoxyphenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzaldehyde with thiourea and acetophenone under acidic conditions to form the thiazole ring . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, amines, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

5-(4-Methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of lipoxygenase enzymes by binding to the enzyme’s active site, thereby preventing the conversion of fatty acids into pro-inflammatory mediators . This inhibition is achieved through the compound’s ability to fit into the enzyme’s substrate-binding pocket, blocking access to the catalytic center.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole

Comparison

Compared to similar compounds like 5-(4-Methoxyphenyl)-1H-indole and 5-(4-Methoxyphenyl)-1H-imidazole, 5-(4-Methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine exhibits unique properties due to the presence of the thiazole ring. This structural difference can result in variations in biological activity and chemical reactivity. For example, the thiazole ring may confer different electronic properties, affecting the compound’s ability to interact with specific enzymes or receptors .

Properties

Molecular Formula

C16H14N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C16H14N2OS/c1-19-13-9-7-12(8-10-13)15-14(18-16(17)20-15)11-5-3-2-4-6-11/h2-10H,1H3,(H2,17,18)

InChI Key

ANTGCPUUCSKJPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(S2)N)C3=CC=CC=C3

Origin of Product

United States

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